

Application Notes and Protocols for Reactions Involving 2-Amino-5-bromobenzenethiol

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Compound of Interest

Compound Name: 2-Amino-5-bromobenzenethiol

Cat. No.: B1270659

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols and data for the synthesis of 2-substituted-6-bromobenzothiazoles, valuable scaffolds in medicinal chemistry, using **2-Amino-5-bromobenzenethiol** as a key starting material.

Introduction

2-Amino-5-bromobenzenethiol is a versatile bifunctional aromatic compound containing both a nucleophilic amino group and a thiol group, making it a crucial building block for the synthesis of various heterocyclic compounds. Its primary application lies in the preparation of benzothiazole derivatives, which are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The bromine substituent at the 5-position of the benzene ring provides a handle for further functionalization, for instance, through cross-coupling reactions, allowing for the creation of diverse molecular libraries for drug discovery and development.

Key Reactions and Applications

The most prominent reaction of **2-Amino-5-bromobenzenethiol** is its condensation with aldehydes or other carbonyl compounds to form 2-substituted-6-bromobenzothiazoles. This reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-chlorophenyl)-6-bromobenzothiazole via Oxidative Cyclization

This protocol details the synthesis of a representative 2-aryl-6-bromobenzothiazole through the condensation of **2-Amino-5-bromobenzenethiol** with 4-chlorobenzaldehyde using a simple and efficient oxidative system.

Materials:

- **2-Amino-5-bromobenzenethiol** (1.0 eq)
- 4-Chlorobenzaldehyde (1.0 eq)
- Ethanol
- 30% Hydrogen Peroxide (H₂O₂) (6.0 eq)
- Concentrated Hydrochloric Acid (HCl) (3.0 eq)
- Sodium bicarbonate solution (saturated)
- Brine
- Anhydrous sodium sulfate
- Ethyl acetate
- Hexane

Procedure:

- In a round-bottom flask, dissolve **2-Amino-5-bromobenzenethiol** (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol) in ethanol (10 mL).
- To this solution, add 30% hydrogen peroxide (6.0 mmol) and concentrated hydrochloric acid (3.0 mmol) at room temperature.

- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate (3 x 20 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(4-chlorophenyl)-6-bromobenzothiazole.

Data Presentation

The following table summarizes the expected yields for the synthesis of various 2-aryl-6-bromobenzothiazoles using the protocol described above with different aromatic aldehydes.

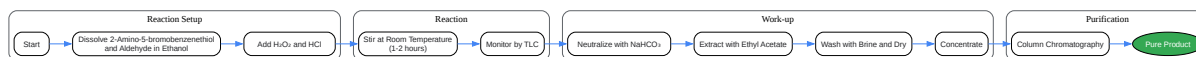
Entry	Aldehyde	Product	Yield (%)
1	Benzaldehyde	2-Phenyl-6-bromobenzothiazole	~90%
2	4-Chlorobenzaldehyde	2-(4-Chlorophenyl)-6-bromobenzothiazole	~92%
3	4-Methoxybenzaldehyde	2-(4-Methoxyphenyl)-6-bromobenzothiazole	~88%
4	4-Nitrobenzaldehyde	2-(4-Nitrophenyl)-6-bromobenzothiazole	~94%

Characterization Data for 2-(4-chlorophenyl)-6-bromobenzothiazole:

- ^1H NMR (CDCl_3 , 400 MHz): δ 8.08 (d, J = 1.9 Hz, 1H), 8.01 (d, J = 8.6 Hz, 2H), 7.82 (d, J = 8.6 Hz, 1H), 7.50 (d, J = 8.6 Hz, 2H), 7.47 (dd, J = 8.6, 1.9 Hz, 1H).

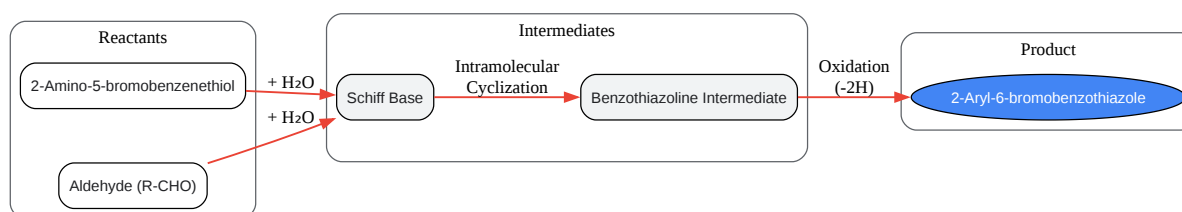
- ^{13}C NMR (CDCl_3 , 101 MHz): δ 166.4, 154.8, 137.2, 136.9, 132.0, 130.1, 129.5, 128.5, 124.3, 121.8, 118.9.

Visualizations



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Caption: Experimental workflow for the synthesis of 2-aryl-6-bromobenzothiazoles.



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Caption: General reaction mechanism for the formation of 2-aryl-6-bromobenzothiazoles.

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